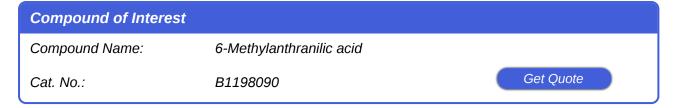


Spectroscopic Profile of 6-Methylanthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **6-Methylanthranilic acid** (also known as 2-Amino-6-methylbenzoic acid), a valuable compound in pharmaceutical and organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in research and development.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for **6-Methylanthranilic acid**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.8	d	Aromatic H
~7.3	t	Aromatic H
~6.7	d	Aromatic H
~2.4	S	Methyl (-CH₃)
	·	



¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment	
~170	Carboxylic Acid (C=O)	
~150	Aromatic C-NH ₂	
~138	Aromatic C-CH₃	
~133	Aromatic C-H	
~128	Aromatic C-H	
~118	Aromatic C-COOH	
~115	Aromatic C-H	
~20	Methyl (-CH₃)	

Note: The NMR data presented is based on predictive models and data from structurally similar compounds. Experimental values may vary based on solvent and other experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Description	
Asymmetric N-H Stretch (Amino group)	
Symmetric N-H Stretch (Amino group)	
Broad O-H Stretch (Carboxylic acid)	
C=O Stretch (Carboxylic acid)	
N-H Bend (Amino group)	
C=C Stretch (Aromatic ring)	

Table 3: Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Assignment
151	High	[M]+ (Molecular Ion)
134	High	[M-OH]+
106	Moderate	[M-COOH]+
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **6-Methylanthranilic acid**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **6-Methylanthranilic acid** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.6-0.7 mL in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Data Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Set the spectral width to cover a range of 0-12 ppm.
- ¹³C NMR Data Acquisition:



- Acquire a one-dimensional carbon spectrum with proton decoupling.
- A greater number of scans will be necessary due to the low natural abundance of ¹³C.
- Set the spectral width to cover a range of 0-200 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **6-Methylanthranilic acid**.

Methodology:

- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
- Instrumentation: Use a benchtop FT-IR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or the KBr pellet.
 - Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 - Co-add 16 to 32 scans to enhance the signal-to-noise ratio.
- Data Processing: The instrument's software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-Methylanthranilic** acid.

Methodology:

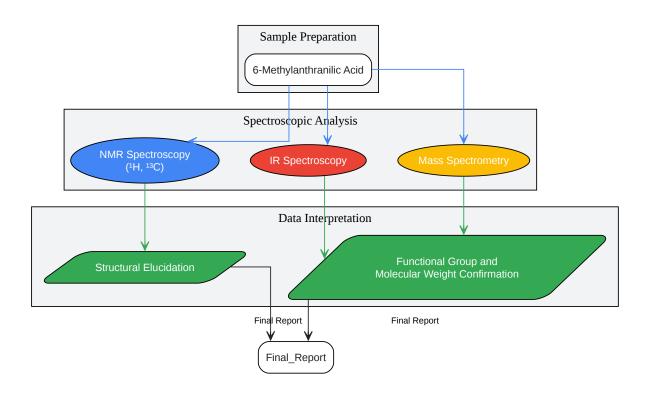


- Sample Preparation: Dissolve a small quantity of the sample in a volatile solvent like methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization El) and mass analyzer (e.g., Quadrupole or Time-of-Flight TOF).
- Data Acquisition: Introduce the sample into the ion source. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak ([M]+) to confirm the molecular weight.
 Analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **6-Methylanthranilic acid**.





Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of **6-Methylanthranilic acid**.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Methylanthranilic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198090#spectroscopic-data-of-6-methylanthranilic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com